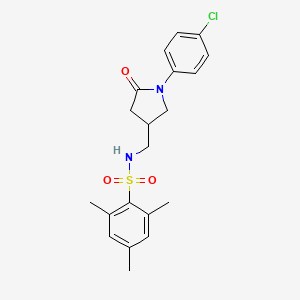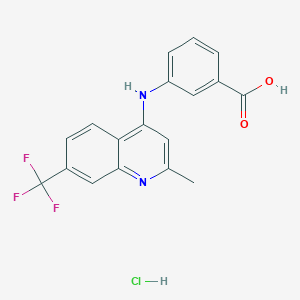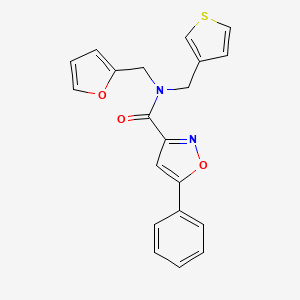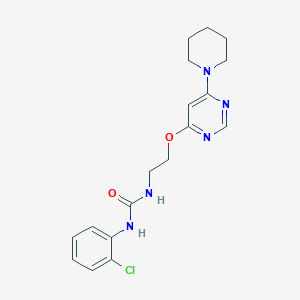![molecular formula C17H12N2O3 B2354135 N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide CAS No. 902779-63-9](/img/structure/B2354135.png)
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide
Overview
Description
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide is a synthetic compound that incorporates both a chromenone (coumarin) moiety and a carbohydrazide functional group. This structure is not only aesthetically appealing from a chemical standpoint but also notable for its potential in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Intermediate:
Reaction: 4-oxo-4H-chromen-3-carbaldehyde is synthesized from a chromenone derivative.
Conditions: Typically, a mild oxidizing agent is used under controlled temperature to ensure the formation of the aldehyde group.
Condensation Reaction:
Reaction: The aldehyde (4-oxo-4H-chromen-3-carbaldehyde) reacts with benzenecarbohydrazide.
Conditions: This condensation process generally occurs in ethanol or methanol as a solvent, with an acid catalyst facilitating the reaction. The temperature is kept moderate to avoid side reactions.
Industrial Production Methods
Large-scale production involves optimizing the condensation reaction to maximize yield and purity. This includes rigorous purification processes, such as recrystallization or chromatography, to ensure the final product is free of contaminants and by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation:
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide can undergo oxidation to form various oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction:
This compound can also be reduced, for instance, using sodium borohydride or lithium aluminum hydride, targeting the double bond or the carbonyl group.
Substitution:
Various substitution reactions can occur, primarily on the aromatic rings or at the hydrazide moiety, introducing different functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetic acid.
Major Products Formed
Oxidized or reduced derivatives of the original compound, depending on the reagent and conditions used.
Substituted variants when functional groups are introduced.
Scientific Research Applications
Chemistry:
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties due to its ability to interact with biological macromolecules.
Medicine:
Preliminary studies suggest its use in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry:
It is used as an intermediate in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
Effects and Molecular Targets
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding alters the function or activity of the target, leading to a cascade of biochemical events. The chromenone moiety is particularly significant in facilitating these interactions.
Comparison with Similar Compounds
Unique Characteristics
Compared to other compounds with similar structures, N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide stands out due to its dual functionality: the chromenone ring and the carbohydrazide moiety. This dual nature allows it to participate in a broader range of chemical reactions and biological interactions.
Similar Compounds
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]butanohydrazide
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]propionohydrazide
Properties
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h1-11H,(H,19,21)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWVAKKUDLOWKU-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331827 | |
| Record name | N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
902779-63-9 | |
| Record name | N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)




![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)
![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)
![2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2354072.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)
